N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H11F3N4O4S and its molecular weight is 388.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital metabolite for DNA synthesis in bacteria .
Mode of Action
The compound acts as a competitive antagonist of para-aminobenzoic acid (PABA), a precursor in bacterial folic acid synthesis . By mimicking the structure of PABA, it binds to dihydropteroate synthetase, inhibiting the enzyme’s function and preventing the normal bacterial utilization of PABA . This results in the disruption of folic acid synthesis, which is essential for bacterial growth and multiplication .
Biochemical Pathways
The compound affects the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA into dihydropteroate, a critical step in the production of folic acid . The lack of folic acid hampers the synthesis of nucleic acids, particularly thymine, and disrupts DNA replication, leading to the inhibition of bacterial growth .
Pharmacokinetics
Sulfonamides, a group of drugs to which this compound belongs, are known to be weak acids and form sodium salts in aqueous solutions . . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and hence its bioavailability.
Result of Action
The compound’s action results in the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, it prevents the formation of essential nucleic acids, thereby inhibiting DNA replication and bacterial proliferation .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of this compound . As mentioned earlier, sulfonamides are weak acids and can form sodium salts in strongly alkaline solutions . Their solubility is also affected by the pH of the surrounding environment . Therefore, changes in pH, whether in the body or in the environment, could potentially impact the compound’s effectiveness.
Biochemical Analysis
Biochemical Properties
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a structural analog and competitive antagonist of para-aminobenzoic acid (PABA), a key component in the synthesis of folic acid . It interacts with the enzyme dihydropteroate synthetase, inhibiting the normal bacterial utilization of PABA . This interaction is crucial in its role as a bacteriostatic agent, inhibiting the growth and multiplication of bacteria .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of folic acid synthesis. By blocking the action of dihydropteroate synthetase, it prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis . This disruption of the folate pathway can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of the enzyme dihydropteroate synthetase . This binding interaction inhibits the enzyme’s activity, preventing the conversion of PABA to dihydrofolic acid . The result is a decrease in the availability of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines, the building blocks of DNA .
Metabolic Pathways
This compound is involved in the folate synthesis pathway, where it interacts with the enzyme dihydropteroate synthetase . The inhibition of this enzyme disrupts the normal metabolic flux of the pathway, potentially leading to changes in metabolite levels .
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O4S/c1-8-6-10(20-24-8)13-19-12(25-21-13)7-18-26(22,23)11-5-3-2-4-9(11)14(15,16)17/h2-6,18H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGMHPYXPDNLFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.